4-Tert-butylpyrimidine-5-carbonitrile
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Overview
Description
4-Tert-butylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C10H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a tert-butyl group at the 4-position and a nitrile group at the 5-position of the pyrimidine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4-Tert-butylpyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Their inhibition leads to cell cycle arrest and apoptosis .
Result of Action
The inhibition of EGFR by this compound leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . In addition, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 4-Tert-butylpyrimidine-5-carbonitrile are not widely documented. It is known that pyrimidine derivatives can play a significant role in biochemical reactions .
Cellular Effects
Pyrimidine derivatives, such as this compound, have been found to exhibit cytotoxic activities against various human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound, as a pyrimidine derivative, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 4-tert-butyl-2,6-diaminopyrimidine, with a nitrile source like cyanogen bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Tert-butylpyrimidine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential biological activities.
Industrial Applications: The compound’s derivatives may find use in various industrial applications, including the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile: Lacks the tert-butyl group, which may affect its chemical properties and biological activities.
4-Methylpyrimidine-5-carbonitrile: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.
4-Ethylpyrimidine-5-carbonitrile: Similar to 4-methylpyrimidine-5-carbonitrile but with an ethyl group, affecting its reactivity and interactions.
Uniqueness
4-Tert-butylpyrimidine-5-carbonitrile is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may enhance its stability and selectivity in certain applications, making it a valuable compound in research and development .
Properties
IUPAC Name |
4-tert-butylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-9(2,3)8-7(4-10)5-11-6-12-8/h5-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIDARHOMITDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=NC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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